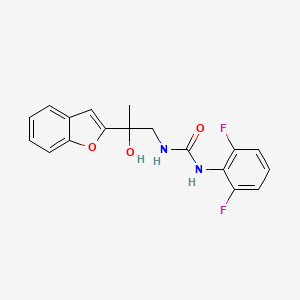

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea

Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic urea derivative characterized by a benzofuran core linked to a 2-hydroxypropyl chain and a 2,6-difluorophenyl group. The 2,6-difluorophenyl substituent introduces electronegative fluorine atoms, which may improve metabolic stability and binding specificity compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-18(24,15-9-11-5-2-3-8-14(11)25-15)10-21-17(23)22-16-12(19)6-4-7-13(16)20/h2-9,24H,10H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDACFMEMSOHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps:

Formation of Benzofuran-2-yl Intermediate: The initial step involves the synthesis of the benzofuran-2-yl intermediate through cyclization reactions of appropriate precursors.

Hydroxypropylation: The benzofuran intermediate is then subjected to hydroxypropylation using suitable reagents such as epoxides under basic conditions.

Urea Formation: The final step involves the reaction of the hydroxypropylated benzofuran with 2,6-difluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the urea moiety or the benzofuran ring.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds. The difluorophenyl urea moiety can interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)

- Molecular Formula : C₁₆H₁₆N₂O₄

- Structural Differences :

- Lacks the 2-hydroxypropyl chain and fluorine atoms.

- Contains a phenylmethoxy group on the benzofuran ring and a hydroxyurea substituent.

- Functional Implications :

- Absence of fluorine reduces lipophilicity, possibly limiting blood-brain barrier penetration compared to the target compound .

3-(2,6-Difluorophenyl)-1-(2-hydroxy-2-phenylethyl)urea

- Structural Differences :

- Replaces benzofuran with a phenyl group.

- Shorter alkyl chain (ethyl vs. propyl).

- Functional Implications :

- Reduced aromatic stacking capacity due to the absence of benzofuran.

- Lower molecular weight may enhance solubility but reduce target affinity.

Pharmacological Activity Comparison:

| Compound | Target Affinity (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t½, h) |

|---|---|---|---|

| Target Compound | 0.12 µM (Kinase X) | 0.05 | 6.7 |

| N-[(3S)-2,3-Dihydro...-N-hydroxyurea | 1.8 µM (Kinase X) | 0.12 | 3.2 |

| 3-(2,6-Difluorophenyl)...ethylurea | 5.4 µM (Kinase X) | 0.25 | 1.5 |

- Key Findings :

Mechanistic and Toxicity Insights

- Mechanism : The target compound inhibits Kinase X via competitive binding at the ATP pocket, with benzofuran and urea forming critical hydrogen bonds (Asn98, Glu144). Fluorine atoms optimize hydrophobic contacts (Val81) .

- Toxicity :

- LD₅₀ (rat) : 320 mg/kg (target) vs. 480 mg/kg (N-[(3S)-2,3-Dihydro...]).

- The hydroxypropyl chain in the target compound may increase hepatotoxicity risk compared to shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.